molecular formula C12H14ClN3 B7583549 1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole

1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole

Cat. No.: B7583549
M. Wt: 235.71 g/mol
InChI Key: LOTPDFOXCRLSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole, also known as Clotrimazole, is a synthetic antifungal agent that belongs to the imidazole family. It was first synthesized in the 1970s and has since become a popular drug for treating fungal infections. Clotrimazole is known for its broad-spectrum activity against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole involves the inhibition of ergosterol synthesis, which is an essential component of the fungal cell membrane. This compound binds to the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This leads to the depletion of ergosterol in the fungal cell membrane, causing the membrane to become unstable and leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This can lead to drug interactions and can affect the pharmacokinetics of other drugs. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole has several advantages for use in lab experiments. It is a well-established antifungal agent that has been extensively studied and is widely available. It is also relatively inexpensive and easy to use. However, there are some limitations to its use. This compound has a relatively narrow therapeutic index, meaning that the difference between the effective dose and the toxic dose is small. This can make it difficult to use in experiments that require precise dosing. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule for this compound in cancer treatment. Another area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been found to have neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to determine its potential for use in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, particularly in relation to its interactions with other drugs.

Synthesis Methods

The synthesis of 1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole involves the condensation of 2-chlorobenzonitrile and 1-(β,β-dimethylamino)ethyl chloride, followed by cyclization with sodium azide and reduction with lithium aluminum hydride. The resulting product is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole to yield this compound.

Scientific Research Applications

1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole has been extensively studied for its antifungal properties and has been found to be effective in the treatment of various fungal infections. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. This compound has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease.

Properties

IUPAC Name

1-[2-(2-chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-9-14-10(2)16(15-9)8-7-11-5-3-4-6-12(11)13/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTPDFOXCRLSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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